5-[4-(Benzylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine
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Overview
Description
5-[4-(Benzylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Benzylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine typically involves the reaction of a pyrimidine derivative with a benzylsulfanyl-substituted thiadiazole. One common method involves the nucleophilic substitution reaction where a pyrimidine derivative reacts with 4-(benzylsulfanyl)-1,2,5-thiadiazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Benzylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[4-(Benzylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It can be used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-[4-(Benzylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-amine
- 4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine
- 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide
Uniqueness
5-[4-(Benzylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine is unique due to its specific combination of a pyrimidine ring with a benzylsulfanyl-substituted thiadiazole. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
647860-09-1 |
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Molecular Formula |
C13H10N4S2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
3-benzylsulfanyl-4-pyrimidin-5-yl-1,2,5-thiadiazole |
InChI |
InChI=1S/C13H10N4S2/c1-2-4-10(5-3-1)8-18-13-12(16-19-17-13)11-6-14-9-15-7-11/h1-7,9H,8H2 |
InChI Key |
ZDJYKOJUOHIZQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NSN=C2C3=CN=CN=C3 |
Origin of Product |
United States |
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